Guanylate Kinase Inhibition Specificity
The guanosine 3',5'-bisdiphosphate (ppGpp) molecule, which contains guanosine 3',5'-diphosphate as part of its structure, exhibits highly specific and differential inhibition of guanylate kinase (GK) enzymes. The activity of rice plastidial GK (GKpm) is inhibited by ppGpp with a Ki of 2.8 µM relative to the substrate GMP, and an IC50 of ~10 µM, whereas the Km of this enzyme for GMP is 73 µM [1]. This high affinity is not a general property of GK enzymes; rice cytosolic GK (GKc) is completely insensitive to ppGpp [1]. This demonstrates that even within a single organism, the regulatory target of the nucleotide is determined by the specific isoform of the enzyme. Furthermore, among bacterial GKs, the enzyme from Bacillus subtilis is sensitive to ppGpp, while those from Escherichia coli and Synechococcus elongatus are insensitive [1]. This evidence confirms that the compound's function is not a generic nucleotide effect, but a highly specific, protein-dependent interaction.
| Evidence Dimension | Guanylate Kinase (GK) Inhibition |
|---|---|
| Target Compound Data | Ki = 2.8 µM; IC50 ~10 µM for rice GKpm |
| Comparator Or Baseline | Ki (vs GMP) for rice GKc: Insensitive; E. coli GK: Insensitive; B. subtilis GK: Sensitive |
| Quantified Difference | >25-fold higher affinity than substrate Km (73 µM) for sensitive isoform; qualitative (sensitive vs. insensitive) for other isoforms |
| Conditions | In vitro enzyme assay; recombinant rice GKpm and GKc; 30°C, pH 7.5 |
Why This Matters
This data proves that substituting with a generic nucleotide or even a close structural analog will not recapitulate this specific, isoform-dependent inhibitory activity, which is essential for studies of chloroplast GTP biosynthesis and bacterial stringent response models.
- [1] Nomura, Y., Izumi, A., Fukunaga, Y., Kusumi, K., Iba, K., Watanabe, S., ... & Tozawa, Y. (2014). Diversity in Guanosine 3′,5′-Bisdiphosphate (ppGpp) Sensitivity among Guanylate Kinases of Bacteria and Plants. Journal of Biological Chemistry, 289(22), 15631-15641. View Source
